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Compound of Interest

2-Methoxy-5-(4-
Compound Name:
methylphenyl)phenol

Cat. No.: B6379290

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characteristics of the biphenyl derivative 2-
Methoxy-5-(4-methylphenyl)phenol. Despite a comprehensive search of scientific literature
and chemical databases, no published experimental Nuclear Magnetic Resonance (NMR),
Infrared (IR), or Mass Spectrometry (MS) data for this specific compound could be located.
This suggests that the compound may be novel or not widely synthesized and characterized.

In light of this, the following guide provides a detailed prediction of the expected spectroscopic
data for 2-Methoxy-5-(4-methylphenyl)phenol. These predictions are grounded in
fundamental principles of spectroscopy and are supported by comparative analysis of
structurally similar compounds for which experimental data is available. This document also
outlines the standard experimental protocols for acquiring such data and presents a general
workflow for the spectroscopic analysis of a novel chemical entity.

Predicted Spectroscopic Data of 2-Methoxy-5-(4-
methylphenyl)phenol

While experimental data is not available, the following tables summarize the predicted
spectroscopic features of 2-Methoxy-5-(4-methylphenyl)phenol based on the analysis of
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related compounds.

Predicted *H NMR Data

Solvent: CDCIs (Chloroform-d) Frequency: 400 MHz

Chemical Shift o Number of ]
Multiplicity Assignment
() ppm Protons

Predicted
Rationale

~7.3-7.5 m 4H Ar-H (p-tolyl)

Protons on the p-
tolyl ring are
expected in this

region.

~6.8-7.0 m 3H Ar-H (phenol)

Protons on the
substituted

phenol ring.

~5.0-6.0 brs 1H -OH

The phenolic
hydroxyl proton
signal is typically
broad and its
position is
concentration-

dependent.

~3.9 S 3H -OCHs

The methoxy
group protons
will appear as a

sharp singlet.

~2.4 S 3H -CHs

The methyl
group protons on
the p-tolyl ring
will appear as a

sharp singlet.

Predicted **C NMR Data

Solvent: CDCIs (Chloroform-d) Frequency: 100 MHz
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Chemical Shift (6) ppm Assignment Predicted Rationale

Quaternary carbon attached to
~155-160 Ar-C-O

the hydroxyl group.

Quaternary carbon attached to
~145-150 Ar-C-O

the methoxy group.

Quaternary carbons of the
~135-140 Ar-C (quat) ) ]

biphenyl linkage.

Aromatic carbons in the p-tolyl
~128-132 Ar-C-H )

ring.

Aromatic carbons in the phenol
~110-125 Ar-C-H _

ring.
~55-56 -OCHs Methoxy carbon.

Methyl carbon of the p-tolyl
~21 -CHs Y e

group.

Predicted IR Data
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Wavenumber . . . .
Intensity Assignment Predicted Rationale
(cm™)
Phenolic hydroxyl
~3400-3600 Broad O-H stretch
group.
~3000-3100 Medium C-H stretch (aromatic)  Aromatic C-H bonds.
) ) ] Methyl and methoxy
~2850-2960 Medium C-H stretch (aliphatic)
C-H bonds.
C=C stretch Aromatic ring skeletal
~1580-1620 Strong ] ] )
(aromatic) vibrations.
Asymmetric C-O-C
C-O stretch (aryl
~1230-1270 Strong stretch of the methoxy
ether)
group.
Symmetric C-O-C
C-O stretch (aryl
~1020-1050 stretch of the methoxy
ether)
group.
~1150-1250 C-O stretch (phenol) Phenolic C-O bond.

Predicted Mass Spectrometry Data

lonization Mode: Electron lonization (EI)

m/z Interpretation Predicted Rationale
214 [M]* Molecular ion peak.
Loss of a methyl radical from
199 [M-CHs]* _
the molecular ion.
183 [M-OCHs]* Loss of a methoxy radical.
Subsequent loss of water from
181 [M-CHs-H20]+
the [M-CHs]* fragment.
Tropylium ion from the p-tolyl
91 [C7HA]* by prioY

group.
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Spectroscopic Data of Analogous Compounds

The following tables present the experimental spectroscopic data for compounds structurally
related to 2-Methoxy-5-(4-methylphenyl)phenol, which were used as a basis for the
predictions above.

4'-Methoxy-2-methylbiphenyl

Spectroscopic Data

5 7.26-7.23 (m, 6H), 6.97-6.94 (m, 2H), 3.85 (s,

'H NMR (400 MHz, CDCls) 3H), 2.28 (s, 3H)
, 2.28 (s, 3H) ppm.

13C NMR Data not readily available in the search results.

Supporting Information for "A Highly Active

Catalytic System for Suzuki Cross-Coupling

Reference ] ) i
Reactions of Aryl and Heteroaryl Chlorides in

Water".

3-Hydroxy-4-methoxybiphenyl

Spectroscopic Data

Analysis of multiplets and NOE difference
1H NMR (300 MHz) experiments indicated that the methoxy and
z

hydroxy groups are ortho to each other, and the

phenyl group is meta to the hydroxy group.[1]

NMR-biphenyl-3-hydroxy-4-methoxy-NOE-r-10l.
[1]

Reference

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are
generalized protocols and may require optimization for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton
frequency of 300 MHz or higher.

e 'H NMR Acquisition:
o Tune and shim the spectrometer to the sample.

o Acquire a standard one-dimensional *H NMR spectrum with a sufficient number of scans
to achieve a good signal-to-noise ratio.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans is typically required compared to *H NMR due to the lower
natural abundance of 13C.

o Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer)
to aid in the assignment of carbon multiplicities (CH, CHz, CHs).

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with
approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder
and press it into a transparent pellet using a hydraulic press.
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o Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the beam path and record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Typically, spectra are collected over the range of 4000-400 cm™—1.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-
MS) is a common method. Direct infusion via a solids probe can also be used.

lonization: lonize the sample molecules. Electron lonization (El) at 70 eV is a standard
technique that produces a characteristic fragmentation pattern, which is useful for structural
elucidation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance.

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The
molecular ion peak provides the molecular weight of the compound, and the fragmentation
pattern provides information about its structure.

Workflow for Spectroscopic Analysis

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6379290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates a typical workflow for the characterization of a newly
synthesized compound.

Synthesis & Purification

Chemical Synthesis

Purification
(e.g., Chromatography, Recrystallization)

Spectroscopid Analysis

NMR Spectroscopy
Infrared (IR) Spectroscopy (*H, 3C, 2D)
- Functional Groups - Connectivity
- 3D Structure

Mass Spectrometry (MS)

- Molecular Weight
- Fragmentation Pattern

Data Interpretation & Validation

Data Interpretation
& Structure Elucidation

Structure Validation
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic
characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for 2-Methoxy-5-(4-methylphenyl)phenol is not
currently available in the public domain, this guide provides a robust, data-driven prediction of
its NMR, IR, and MS spectra. These predictions, based on the analysis of structurally related
compounds, offer a valuable resource for researchers working on the synthesis or identification
of this molecule. The outlined experimental protocols and workflow further serve as a practical
guide for the empirical validation of these predictions. This work underscores the importance of
both predictive analysis and experimental verification in the structural elucidation of novel
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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